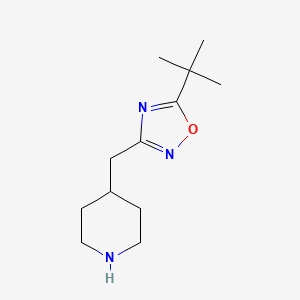
2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of formamide and trifluoromethylthiazole under acidic conditions. Another method includes the hydrogenation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, condensation, and purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen
2-Formyl-4-(trifluoromethyl)thiazol-5-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Formylgruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine oder Alkohole. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um selektive und effiziente Transformationen zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Alkohole oder andere reduzierte Derivate produzieren kann .
Wissenschaftliche Forschungsanwendungen
2-Formyl-4-(trifluoromethyl)thiazol-5-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.
Biologie: Die Verbindung wird bei der Entwicklung bioaktiver Moleküle mit potenziellen therapeutischen Wirkungen eingesetzt.
Medizin: Forschungen haben sein Potenzial in der Entwicklung von Krebs- und antimikrobiellen Medikamenten gezeigt.
Industrie: Es wird bei der Synthese von Agrochemikalien, Pestiziden und anderen industriell relevanten Verbindungen verwendet
5. Wirkmechanismus
Der Wirkmechanismus von 2-Formyl-4-(trifluoromethyl)thiazol-5-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Zum Beispiel kann es in medizinischen Anwendungen bestimmte Enzyme oder Rezeptoren hemmen, was zu therapeutischen Wirkungen wie Antikrebsaktivität führt. Die einzigartige Struktur der Verbindung ermöglicht es ihr, effektiv an diese Zielstrukturen zu binden, ihre normale Funktion zu stören und zu den gewünschten biologischen Ergebnissen zu führen .
Wirkmechanismus
The mechanism of action of 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to desired biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Phenyl-4-(trifluoromethyl)thiazol-5-carboxamid
- 2-Amino-4-(trifluoromethyl)thiazol-5-carbonsäure
- 2-Methyl-4-(trifluoromethyl)thiazol-5-carbonsäure
Einzigartigkeit
2-Formyl-4-(trifluoromethyl)thiazol-5-carbonsäure zeichnet sich durch seine Formylgruppe aus, die einzigartige Reaktivität verleiht und das Potenzial für weitere Funktionalisierung bietet. Dies macht es zu einem vielseitigen Zwischenprodukt bei der Synthese verschiedener bioaktiver und industriell relevanter Verbindungen .
Eigenschaften
Molekularformel |
C6H2F3NO3S |
|---|---|
Molekulargewicht |
225.15 g/mol |
IUPAC-Name |
2-formyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H2F3NO3S/c7-6(8,9)4-3(5(12)13)14-2(1-11)10-4/h1H,(H,12,13) |
InChI-Schlüssel |
PEHXRUDZSFWJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=NC(=C(S1)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-Butyl tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B11786410.png)



![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)


![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
